Methyl 3-oxoindoline-2-carboxylate
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Overview
Description
Methyl 3-oxoindoline-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a keto group at the 3-position and a carboxylate ester at the 2-position makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoindoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . Another method involves the reaction of isatins with methanol in the presence of a base to form the desired ester .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohol derivatives, and more complex heterocyclic compounds .
Scientific Research Applications
Methyl 3-oxoindoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-oxoindoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- Methyl 1-acetyl-2-oxoindoline-6-carboxylate
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 3-oxoindoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,8,11H,1H3 |
InChI Key |
SOZZOJJELGWLOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
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